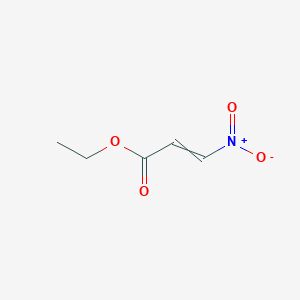

Ethyl 3-nitroacrylate

Description

Properties

IUPAC Name |

ethyl 3-nitroprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c1-2-10-5(7)3-4-6(8)9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTCCRPFEOUSLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-nitroacrylate can be synthesized through various methods. One common approach involves the nitration of ethyl acrylate. Another method includes the reaction of this compound with halogens such as chlorine or bromine, followed by dehydrohalogenation to yield ethyl Z-3-halo-3-nitroacrylates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes, where ethyl acrylate is treated with nitric acid under controlled conditions. The reaction is carefully monitored to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-nitroacrylate undergoes various chemical reactions, including:

Cycloaddition Reactions: It reacts with dienes to form cyclohexane and cyclopentane derivatives.

Michael Addition Reactions: The compound participates in Michael addition reactions, forming functionalized carbo- and heterocycles.

Substitution Reactions: It can react with primary aromatic amines to form aza-Michael adducts.

Common Reagents and Conditions:

Cycloaddition Reactions: Typically performed under reflux conditions with dienes such as 2,3-dimethylbuta-1,3-diene.

Michael Addition Reactions: Often carried out using nucleophiles under mild conditions.

Substitution Reactions: Involves the use of primary aromatic amines and halonitroacrylates.

Major Products:

Cycloaddition Reactions: Ethyl 3,4-dimethyl-6-nitrocyclohex-3-ene-1-carboxylate.

Michael Addition Reactions: Functionalized carbo- and heterocycles.

Substitution Reactions: β-nitro enamines.

Scientific Research Applications

Applications in Organic Synthesis

Ethyl 3-nitroacrylate serves as a building block for the synthesis of various biologically active compounds. Its applications include:

- Michael Addition Reactions: It participates in Michael addition reactions, forming functionalized carbo- and heterocycles, which are crucial in drug discovery.

- Cycloaddition Reactions: The compound can be used to synthesize cyclohexene derivatives, which have applications in pharmaceuticals.

- Nitro-Mannich Reaction: This reaction allows for the synthesis of piperazinones and pyrrolidinones, showcasing the compound's utility in creating complex nitrogen-containing structures .

Biological Applications

Recent research has highlighted the potential of this compound derivatives as inhibitors for bacterial diseases. For example:

- Type III Secretion System Inhibitors: A series of ethyl 3-aryl-2-nitroacrylate derivatives were synthesized to target the type III secretion system (T3SS) in Xanthomonas oryzae, a pathogen responsible for bacterial leaf blight. These compounds showed significant inhibition of T3SS gene expression without affecting bacterial growth, indicating their potential as new antibacterial agents .

Medicinal Chemistry

This compound has been investigated for its potential in drug development:

- Synthesis of Bioactive Compounds: The compound facilitates the formation of bioactive molecules through various synthetic pathways, making it a candidate for further pharmaceutical research.

- Enzyme Mechanism Studies: It is employed as a probe in biological assays to study enzyme mechanisms, contributing to our understanding of biochemical processes.

Agricultural Applications

In agricultural science, this compound derivatives are being explored for their potential use as agrochemicals:

- Development of New Pesticides: The reactivity of this compound allows for the design of novel pesticides that can effectively target plant pathogens while minimizing environmental impact.

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of ethyl 3-nitroacrylate involves its high electrophilic reactivity, which allows it to participate in various nucleophilic addition reactions. The nitro group enhances the electrophilicity of the double bond, facilitating reactions with nucleophiles. This reactivity is crucial for its role in forming complex molecular structures .

Comparison with Similar Compounds

Methyl (E)-3-Nitroacrylate

Molecular Formula: C₄H₅NO₄ Key Differences:

- Synthesis : Similar to ethyl ester but uses methyl acrylate as the starting material. Dehydration of methyl 2-hydroxy-3-nitropropionate with acetyl chloride yields the methyl ester .

- Reactivity : Comparable Diels-Alder reactivity but exhibits distinct stereoselectivity. With furan, methyl 3-nitroacrylate under solvent-free conditions forms a 3:1 endo:exo adduct ratio, whereas the ethyl analog achieves a 4:1 ratio at −20°C .

- Applications : Less commonly used in large-scale syntheses due to lower yields in early procedures, later replaced by ethyl ester protocols .

Ethyl Z-3-Halo-3-Nitroacrylates (Cl/Br)

Molecular Formula: C₅H₆XNO₄ (X = Cl, Br) Key Differences:

Ethyl 3-Cyanoacrylate

Molecular Formula: C₆H₇NO₂ Key Differences:

- Functional Group: Cyano (–CN) instead of nitro (–NO₂).

- Reactivity: The cyano group is less electron-withdrawing than nitro, reducing electrophilicity. Primarily known for polymerization (e.g., adhesives), contrasting with the nitroacrylate’s role in cycloadditions .

- Physical Properties : Lower molecular weight (125.13 g/mol) and reduced polarity compared to this compound (161.11 g/mol) .

Ethyl 3-(N,N-Dimethylamino)acrylate

Molecular Formula: C₇H₁₃NO₂ Key Differences:

- Functional Group: Dimethylamino (–N(CH₃)₂), an electron-donating group.

- Reactivity : Reduced electrophilicity at the β-position, making it less reactive in Michael additions. Used as a nucleophile or catalyst in asymmetric syntheses .

- Physical Properties : Lower boiling point (136°C at 28 mmHg) and yellow liquid state, contrasting with the nitroacrylate’s higher thermal stability .

Ethyl 4-Nitrocinnamate

Molecular Formula: C₁₁H₁₁NO₄ Key Differences:

- Structure : Nitro group on an aromatic ring rather than the α,β-unsaturated system.

- Reactivity : Conjugation through the phenyl ring alters electronic properties, reducing reactivity in cycloadditions. Used in UV-absorbing materials and as a synthetic intermediate for cinnamate derivatives .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Stereoselectivity in Diels-Alder Reactions

| Compound | Dienophile | Conditions | endo:exo Ratio | Reference |

|---|---|---|---|---|

| This compound | Furan | CHCl₃, −20°C, 5 days | 4:1 | |

| Mthis compound | Furan | Solvent-free | 3:1 | |

| This compound | Cyclopentadiene | Benzene, reflux | 86:14 |

Research Findings and Environmental Impact

- Biological Relevance : this compound is implicated in mitochondrial dysfunction as a metabolite of 3-NP, forming covalent adducts with FAD in complex II .

- Synthetic Utility: Oxanorbornene adducts derived from this compound enable stereoselective synthesis of polyhydroxylated cyclohexyl β-amino acids, critical in drug design .

Q & A

Q. What are the standard synthetic routes for ethyl 3-nitroacrylate, and how can reaction conditions be optimized for yield and purity?

this compound is commonly synthesized via the McMurry procedure, involving the reaction of ethyl acrylate with N₂O₄ and I₂, followed by HI elimination using Hunig’s base in ether. Key optimization parameters include temperature control (-20°C for enhanced stereoselectivity), solvent choice (CHCl₃), and reaction duration (e.g., 5 days for improved endo:exo isomer ratios). Yield improvements (up to 90%) are achievable through careful stoichiometric adjustments and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and isomer ratios. Infrared (IR) spectroscopy identifies functional groups (e.g., nitro and ester stretches at ~1540 cm⁻¹ and ~1720 cm⁻¹, respectively). X-ray crystallography resolves absolute stereochemistry in cycloadducts, while mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Q. How can researchers mitigate hazards associated with handling this compound?

Safety protocols include using fume hoods for volatile reactions, wearing nitrile gloves, and avoiding contact with oxidizing agents. Storage should be in airtight containers under inert gas (e.g., N₂) at 2–8°C. Ethanol or ethyl acetate is recommended for spill neutralization due to the compound’s reactivity .

Advanced Research Questions

Q. What strategies address low stereoselectivity in Diels-Alder reactions involving this compound?

Stereoselectivity challenges (e.g., endo:exo ratios) arise from competing electronic and steric effects. Solutions include:

Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and frontier molecular orbitals (FMOs) to predict regioselectivity. Molecular dynamics (MD) simulations assess solvent interactions and steric hindrance. These methods help rationalize experimental outcomes, such as the dominance of endo isomers in furan-based reactions .

Q. What methodologies resolve contradictions in catalytic efficiency for this compound-derived intermediates?

Discrepancies in catalytic pathways (e.g., TiO₂-mediated acrylonitrile synthesis) require:

- Kinetic studies : Monitoring reaction rates under varying O₂ partial pressures.

- Operando spectroscopy : In situ FTIR or Raman to detect surface intermediates.

- Post-reaction catalyst analysis : TGA and XPS to identify carbon deposits or active site poisoning .

Q. How can this compound be integrated into multi-step syntheses of polyhydroxylated cyclohexane derivatives?

Post-cycloaddition transformations include:

- Reductive amination : Zn/HCl reduction of nitro groups, followed by Boc protection.

- Base-promoted ring fragmentation : NaOH/MeOH cleaves oxanorbornene templates to yield 3-hydroxy-2-aminocyclohexanecarboxylates.

- Oxidative elaboration : Ozonolysis or epoxidation for dihydroxy/trihydroxy derivatives .

Methodological Guidance

Q. What statistical approaches validate reproducibility in this compound-based experiments?

Use ANOVA to compare batch-to-batch variability in isomer ratios. For kinetic data, nonlinear regression (e.g., Michaelis-Menten models) quantifies catalytic turnover. Error bars in spectroscopic analyses should reflect triplicate measurements with standard deviations <5% .

Q. How should researchers design controlled experiments to isolate solvent effects in nitroacrylate reactions?

Q. What literature search strategies prioritize high-impact studies on this compound?

Filter Google Scholar with keywords: “this compound Diels-Alder,” “oxanorbornene fragmentation,” and “stereoselective synthesis.” Limit results to peer-reviewed journals (2000–2024) and exclude patents. Tools like Easy Scholar highlight high-citation papers and open-access datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.